

Pentyl isovalerate synonyms and alternative chemical names.

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Compound of Interest

Compound Name: Pentyl isovalerate

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Pentyl Isovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **pentyl isovalerate**, a significant ester in the fields of flavor, fragrance, and potentially, pharmaceutical sciences. This document outlines its chemical nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Nomenclature: Synonyms and Alternative Names

Pentyl isovalerate is known by a variety of names across different industries and chemical databases. A comprehensive list of these synonyms and alternative chemical names is provided below to aid in literature searches and chemical sourcing.

The compound is systematically named pentyl 3-methylbutanoate according to IUPAC nomenclature.[1] It is the ester formed from the reaction of pentan-1-ol (amyl alcohol) and 3-methylbutanoic acid (isovaleric acid).

Common synonyms and trade names include:

- n-Amyl isovalerate[1][2]
- Amyl isovalerate[3][4]
- Pentyl 3-methylbutyrate[2]
- Isovaleric acid, pentyl ester[1][2]
- 1-Pentyl isovalerate[1][2]
- n-Amyl iso-valerate[2]
- Pentyl isopentanoate[1]
- Butanoic acid, 3-methyl-, pentyl ester[2][5]

It is crucial to distinguish **pentyl isovalerate** from its isomer, isoamyl isovalerate (also known as isopentyl isovalerate), which has a branched pentyl group and is formed from isoamyl alcohol and isovaleric acid.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of **pentyl isovalerate** is presented in the table below. This data is essential for its application in various experimental and industrial settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O ₂	[2][8]
Molecular Weight	172.27 g/mol	[8]
CAS Number	25415-62-7	[2]
Appearance	Colorless liquid with a fruity, apple-like odor	[3][2]
Boiling Point	195.7 °C at 760 mmHg	[2]
Density	0.872 g/cm ³	[2]
Refractive Index	n ₂₀ /D 1.414	[2]
Flash Point	71.4 °C	[2]
Vapor Pressure	0.413 mmHg at 25°C	[2]
Solubility	Insoluble in water; soluble in most fixed oils and propylene glycol.	[7]
logP	2.76590	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **pentyl isovalerate** are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of Pentyl Isovalerate via Fischer Esterification

This protocol describes the synthesis of **pentyl isovalerate** through the acid-catalyzed esterification of pentan-1-ol and isovaleric acid.

Materials:

- Pentan-1-ol

- Isovaleric acid (3-methylbutanoic acid)
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of pentan-1-ol and isovaleric acid. A slight excess of the less expensive reagent can be used to drive the equilibrium towards the product.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while swirling.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 1-2 hours.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel.
- Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
- Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), followed by a saturated sodium chloride solution to remove any remaining water-soluble impurities. Discard the aqueous layer after each wash.
- Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent from the organic solution.
 - Purify the crude **pentyl isovalerate** by simple or fractional distillation. Collect the fraction that boils at the expected boiling point of **pentyl isovalerate** (approximately 195-196 °C at atmospheric pressure).

Analysis of Pentyl Isovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of **pentyl isovalerate** in a sample matrix.

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)
- Helium (carrier gas)
- **Pentyl isovalerate** standard
- Suitable solvent for sample and standard dilution (e.g., hexane, dichloromethane)

- Microsyringe for sample injection

GC-MS Parameters (Example):

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 240 °C
 - Final hold: 5 minutes at 240 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 40-400

Procedure:

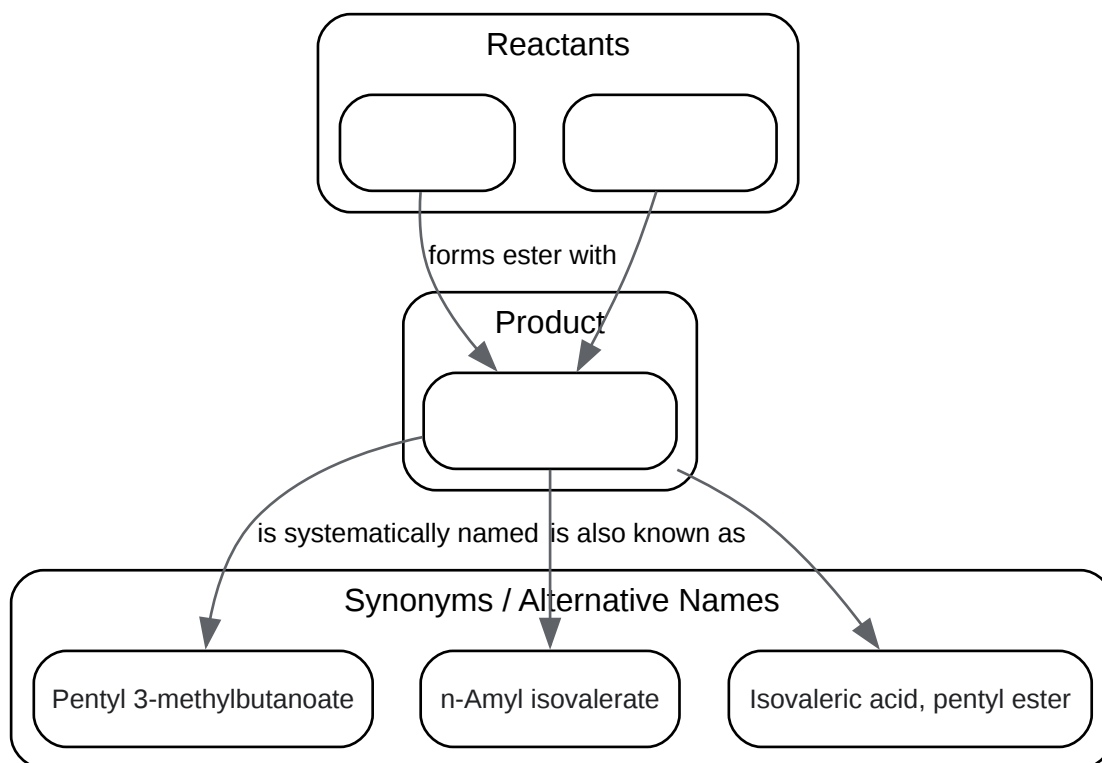
- Standard Preparation: Prepare a series of standard solutions of **pentyl isovalerate** in a suitable solvent at known concentrations.
- Sample Preparation: Dilute the sample containing **pentyl isovalerate** in the same solvent used for the standards to a concentration within the calibration range.
- Analysis:
 - Inject the prepared standards and samples into the GC-MS system.

- Acquire the data.
- Data Analysis:
 - Qualitative Analysis: Identify the **pentyl isovalerate** peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of **pentyl isovalerate** will show characteristic fragment ions.
 - Quantitative Analysis: Construct a calibration curve by plotting the peak area of the **pentyl isovalerate** standard against its concentration. Determine the concentration of **pentyl isovalerate** in the sample by interpolating its peak area on the calibration curve.

Visualizations

Naming Convention for Pentyl Isovalerate

The following diagram illustrates the relationship between the systematic and common names of **pentyl isovalerate** and its constituent alcohol and carboxylic acid.

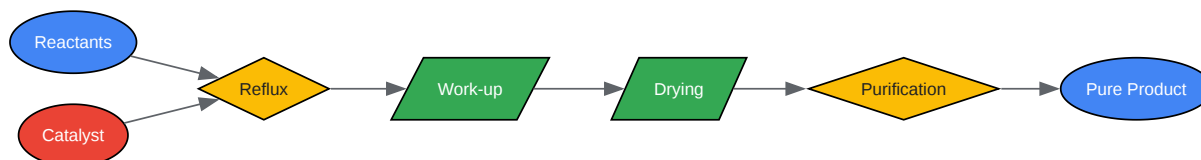


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Caption: Relationship between reactants, product, and synonyms of **pentyl isovalerate**.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the major steps involved in the laboratory synthesis and subsequent purification of **pentyl isovalerate**.



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Caption: Workflow for the synthesis and purification of **pentyl isovalerate**.

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